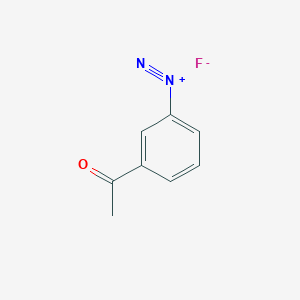

3-Acetylbenzene-1-diazonium fluoride

説明

Significance of Aryl Diazonium Salts in Contemporary Organic Synthesis

Aryl diazonium salts are a class of organic compounds with the general formula ArN₂⁺X⁻, where 'Ar' represents an aryl group and 'X⁻' is an anion. Their prominence in modern organic synthesis stems from the excellent leaving group ability of the dinitrogen (N₂) moiety, which facilitates the introduction of a wide array of functional groups onto an aromatic ring that are often difficult to install directly. thieme-connect.deresearchgate.net

These salts serve as pivotal intermediates for substituting an amino group with halogens (fluorine, chlorine, bromine, iodine), as well as cyano, hydroxyl, and nitro groups. thieme-connect.de The conversion of anilines into aryl diazonium salts, followed by their transformation into aryl fluorides, chlorides, or bromides, is a cornerstone of synthetic chemistry, with reactions like the Balz-Schiemann and Sandmeyer reactions being classic examples. wikipedia.orgarkat-usa.org

Beyond simple substitution, the utility of aryl diazonium salts has expanded significantly. In recent years, they have been employed in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, often catalyzed by transition metals. slideshare.net Furthermore, modern photochemical and electrochemical methods have harnessed aryl diazonium salts as precursors to aryl radicals, opening new avenues for arylation reactions under mild conditions. nih.gov Their role in the synthesis of azo dyes, which are of immense industrial importance for pigments and colorants, also underscores their lasting significance. thieme-connect.de

Historical Context and Evolution of Synthetic Strategies Involving Acetyl-Substituted Arenediazonium Fluorides

The synthesis of aryl fluorides from aromatic amines has historically been a significant challenge. Direct fluorination of aromatic hydrocarbons is often too violent and difficult to control. byjus.com The discovery of the Balz-Schiemann reaction by Günther Balz and Günther Schiemann in 1927 provided the first widely applicable solution. wikipedia.orgarkat-usa.orgorganic-chemistry.org This reaction became the traditional and most important method for preparing aryl fluorides via diazonium salt intermediates. thieme-connect.dewikipedia.org

The classical Balz-Schiemann reaction involves two main steps:

Diazotization: A primary aromatic amine, such as the acetyl-substituted precursor 3-aminoacetophenone, is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0–5 °C) to form the corresponding diazonium salt. byjus.com

Fluoride (B91410) Introduction and Decomposition: Fluoroboric acid (HBF₄) is added, which precipitates the relatively stable diazonium tetrafluoroborate (B81430) salt (e.g., 3-acetylbenzene-1-diazonium tetrafluoroborate). This isolated salt is then dried and thermally decomposed to yield the final aryl fluoride, along with nitrogen gas and boron trifluoride. wikipedia.orgbyjus.com

Over the decades, this fundamental strategy has evolved to improve safety, yield, and substrate scope. Key developments include:

Alternative Counterions: The use of hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻) as counterions was found to improve yields for certain substrates. wikipedia.orgbyjus.com

In Situ Decomposition: To avoid the isolation of potentially explosive diazonium salts, methods were developed to generate the salt and decompose it in a single step within the reaction mixture. scientificupdate.com

Alternative Fluoride Sources: Diazotization in anhydrous hydrogen fluoride (HF) or HF-pyridine complexes allows for the formation and decomposition of diazonium fluorides at lower temperatures. thieme-connect.descientificupdate.com

Modern Methodologies: More recent innovations include performing the fluorodediazoniation reaction in ionic liquids, which can enhance reaction rates and safety. researchgate.net Additionally, the development of continuous flow protocols has enabled the safer, scalable synthesis of aryl fluorides by minimizing the accumulation of hazardous diazonium intermediates. arkat-usa.orgnih.gov

These evolutionary steps represent the primary synthetic strategies that are applied to acetyl-substituted arenediazonium fluorides, treating the acetyl group as one of many possible substituents on the aromatic ring.

Scope and Research Objectives for 3-Acetylbenzene-1-Diazonium Fluoride in Academic Investigations

Specific academic investigations focusing on 3-Acetylbenzene-1-diazonium fluoride as an isolated, stable compound are virtually nonexistent. This is because it is a highly reactive, transient intermediate rather than a final product. The primary and almost exclusive research objective involving this compound is its in situ generation from 3-aminoacetophenone and its immediate conversion into 3-fluoroacetophenone via a Balz-Schiemann-type reaction.

The scientific interest, therefore, lies not in the diazonium salt itself, but in its product. 3-Fluoroacetophenone is a valuable fluorinated building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The introduction of a fluorine atom can profoundly alter a molecule's biological and physical properties, including its metabolic stability, binding affinity, and lipophilicity. The acetyl group provides a versatile chemical handle for further transformations, such as aldol (B89426) condensations, reductions, or oxidations.

Thus, the academic scope for investigating the synthesis of 3-Acetylbenzene-1-diazonium fluoride is framed by the following objectives:

To efficiently synthesize 3-fluoroacetophenone, a key precursor for pharmaceuticals and agrochemicals.

To optimize the conditions of the Balz-Schiemann or related fluorodediazoniation reactions for anilines bearing electron-withdrawing groups like the acetyl moiety.

To incorporate the 3-fluoroacetophenone scaffold into larger, biologically active molecules or advanced functional materials.

| Starting Aromatic Amine (Substrate) | Product | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Aniline (B41778) | Fluorobenzene | Diazotization with NaNO₂/HCl, then NaBF₄; thermal decomposition in ionic liquid | 93.2 | researchgate.net |

| p-Toluidine | 4-Fluorotoluene | Classical Balz-Schiemann with HBF₄ | ~89 | wikipedia.org |

| 4-Nitroaniline | 1-Fluoro-4-nitrobenzene | Diazotization with NaNO₂/HCl, then NaBF₄; thermal decomposition in ionic liquid | 86.7 | researchgate.net |

| 2-Chloroaniline | 1-Chloro-2-fluorobenzene | Diazotization with NaNO₂/HCl, then NaBF₄; thermal decomposition in ionic liquid | 90.0 | researchgate.net |

特性

CAS番号 |

91893-79-7 |

|---|---|

分子式 |

C8H7FN2O |

分子量 |

166.15 g/mol |

IUPAC名 |

3-acetylbenzenediazonium;fluoride |

InChI |

InChI=1S/C8H7N2O.FH/c1-6(11)7-3-2-4-8(5-7)10-9;/h2-5H,1H3;1H/q+1;/p-1 |

InChIキー |

HULQJXGWBWEQCE-UHFFFAOYSA-M |

正規SMILES |

CC(=O)C1=CC(=CC=C1)[N+]#N.[F-] |

製品の起源 |

United States |

Innovative Synthetic Routes and Precursor Derivatization of 3 Acetylbenzene 1 Diazonium Fluoride

Development of Eco-Efficient Synthetic Methodologies for Acetylbenzenediazonium Fluoride (B91410)

Traditional methods for the synthesis of aryl diazonium salts often rely on strong mineral acids and sodium nitrite (B80452), which can generate corrosive waste and hazardous nitrogen oxide gases. thieme-connect.com In response, significant efforts have been directed toward developing eco-efficient, or "green," synthetic alternatives that minimize environmental impact without compromising yield or purity. daneshyari.com These methodologies often focus on the use of aqueous media, solid acid catalysts, and milder reaction conditions. thieme-connect.comdaneshyari.com

Optimization of Diazotization Processes for Enhanced Yield and Purity

The foundational method for generating 3-acetylbenzene-1-diazonium fluoride involves the diazotization of its precursor, 3-aminoacetophenone. This reaction is typically performed at low temperatures (0–5 °C) by treating the amine with a diazotizing agent, such as nitrous acid, in the presence of a strong acid. The nitrous acid is generated in situ from sodium nitrite to prevent its decomposition. jbiochemtech.comijcrt.org The choice of acid is crucial; while hydrochloric or sulfuric acid is common, the direct synthesis of the target diazonium fluoride often employs anhydrous hydrogen fluoride (HF) or fluoroboric acid (HBF₄). youtube.com

Optimization research has explored replacing conventional strong acids with reusable, solid-supported alternatives to simplify product isolation and reduce waste. nih.gov For instance, cation-exchange resins like Amberlyst-15 and biodegradable catalysts such as cellulose (B213188) sulfuric acid have been successfully used as proton sources in diazotization reactions. nih.govresearchgate.net These solid acids can be easily removed by filtration, streamlining the purification process. nih.gov Furthermore, solvent-free methods, where reagents are combined by grinding in a mortar, represent another green alternative that enhances efficiency and reduces the use of volatile organic solvents. researchgate.net

The table below compares traditional and eco-friendly approaches for the diazotization of aromatic amines, with principles directly applicable to 3-aminoacetophenone.

| Parameter | Traditional Method | Eco-Efficient Methodologies |

| Acid | Strong mineral acids (e.g., HCl, H₂SO₄, HF) thieme-connect.com | Solid acids (e.g., Amberlyst-15, silica (B1680970) sulfuric acid), p-TsOH nih.govresearchgate.net |

| Solvent | Organic solvents or excess strong acid thieme-connect.com | Water, ethanol/water mixtures, or solvent-free conditions thieme-connect.comresearchgate.netresearchgate.net |

| Byproducts | Nitrogen oxides (NOₓ), large salt quantities from neutralization thieme-connect.com | Reduced NOₓ emissions, recyclable catalysts, water-soluble byproducts thieme-connect.comnih.gov |

| Workup | Neutralization of strong acid, extraction thieme-connect.com | Simple filtration of solid catalyst, reduced need for extraction nih.gov |

| Safety | Handling of corrosive acids and potentially unstable intermediates | Use of less corrosive materials, potential for one-pot procedures researchgate.net |

Exploration of Novel Precursor Systems for 3-Acetylbenzene-1-Diazonium Fluoride Generation

The synthesis of 3-acetylbenzene-1-diazonium fluoride universally begins with the corresponding primary aromatic amine, 3-aminoacetophenone. patsnap.comresearchgate.netrsc.org Current research has predominantly focused on optimizing the diazotization of this specific precursor rather than developing entirely new starting materials. The accessibility and reliability of 3-aminoacetophenone, which can be synthesized via the reduction of 3-nitroacetophenone, have made it the established and sole precursor in documented synthetic routes. patsnap.comresearchgate.net Consequently, innovation in this area has been channeled into modifying the reaction conditions and reagents applied to 3-aminoacetophenone, as detailed in the preceding and following sections, rather than exploring alternative molecular starting points.

Chemoselective Synthesis Approaches and Functional Group Tolerance in the Presence of the Acetyl Moiety

A critical aspect of synthesizing 3-acetylbenzene-1-diazonium fluoride is ensuring the chemoselectivity of the reaction, where the amino group is selectively transformed while the acetyl (ketone) group remains intact. Standard diazotization conditions are generally well-tolerated by a variety of functional groups, including ketones, esters, and even aldehydes. nih.govnih.gov The acetyl group is an electron-withdrawing group, which influences the electronic properties and stability of the resulting diazonium salt but does not typically participate in the diazotization reaction itself. whiterose.ac.uk

However, the presence of α-protons on the methyl group of the acetyl moiety introduces the potential for side reactions under certain conditions. While generally not favored, a possible competing pathway could involve α-diazenylation, where the diazonium ion reacts at the enolizable α-carbon of the ketone. nih.gov Recent studies on the N-insertion of diazonium salts into cyclic ketones have shown that such α-diazenylation can be the initial step in subsequent rearrangement reactions. nih.gov To maximize chemoselectivity and obtain high yields of the desired diazonium salt, it is crucial to maintain optimized reaction conditions, such as low temperatures and controlled addition of the diazotizing agent, which favor the rapid and selective reaction at the primary amino group.

Continuous Flow and Microreactor Synthesis Techniques for 3-Acetylbenzene-1-Diazonium Fluoride

The inherent instability and potential for explosive decomposition of diazonium salts pose significant safety risks, particularly in large-scale batch production. whiterose.ac.ukrsc.org Continuous flow chemistry and microreactor technologies offer a transformative solution to these challenges by enabling the in situ generation and immediate consumption of these hazardous intermediates. rsc.orgnih.gov This approach significantly enhances safety by ensuring that only a minimal amount of the reactive diazonium salt exists at any given moment. nih.gov

Flow reactors provide superior heat and mass transfer compared to batch reactors, allowing for precise temperature control of the highly exothermic diazotization reaction. nih.gov This enhanced control often leads to higher yields, improved purity, and the ability to operate safely at temperatures that would be hazardous in a batch process. nih.govresearchgate.net Studies have shown that diazonium salt formation in a flow system can be completed within minutes, demonstrating a significant acceleration compared to conventional methods. nih.gov The key parameters for successful scaling of diazotization in continuous reactors include initial reactant concentrations, temperature, residence time, and efficient mixing.

The following table provides a comparative overview of batch versus continuous flow processing for the synthesis of aryl diazonium salts.

| Feature | Batch Processing | Continuous Flow Processing |

| Safety | Accumulation of large quantities of explosive diazonium salts rsc.org | Small hold-up volume minimizes risk; in situ generation and consumption nih.govnih.gov |

| Heat Transfer | Poor surface-area-to-volume ratio; risk of thermal runaway | Excellent heat dissipation due to high surface-area-to-volume ratio nih.gov |

| Reaction Time | Typically longer, including reagent addition and reaction time | Very short residence times, often less than 2.5 minutes nih.gov |

| Mixing | Can be inefficient, leading to localized concentration gradients | Highly efficient and rapid mixing, improving reaction consistency nih.gov |

| Process Control | Manual or semi-automated control of temperature and addition | Precise, automated control over temperature, flow rate, and stoichiometry researchgate.net |

| Scalability | Scaling up can be problematic and increases safety risks | More straightforward scale-up by extending operation time or using larger reactors researchgate.net |

Mechanistic Investigations of Reactivity and Transformation Pathways of 3 Acetylbenzene 1 Diazonium Fluoride

Exploration of Electron Transfer Processes in 3-Acetylbenzene-1-Diazonium Fluoride (B91410) Reactions

The decomposition of aryldiazonium salts can proceed through distinct mechanistic avenues, primarily categorized as radical or ionic pathways. The prevalence of one pathway over the other is dictated by a confluence of factors including the electronic nature of the substituents on the aromatic ring, the identity of the counterion, the solvent, and the reaction conditions, such as the presence of light or a catalyst.

Distinguishing Radical vs. Ionic Pathways in Arylation Reactions

Arylation reactions involving 3-Acetylbenzene-1-diazonium fluoride can be initiated by either a homolytic or a heterolytic cleavage of the C-N bond.

Ionic Pathway: The heterolytic cleavage of the diazonium salt results in the formation of a highly reactive aryl cation and dinitrogen. This pathway is generally favored in polar solvents and is the classical representation in reactions like the Schiemann reaction for fluorination. The acetyl group at the meta position, being an electron-withdrawing group, destabilizes the formation of an aryl cation, potentially slowing down this pathway compared to diazonium salts with electron-donating substituents. The aryl cation is a powerful electrophile that can be attacked by nucleophiles present in the reaction medium.

Radical Pathway: Alternatively, a single-electron transfer (SET) to the diazonium salt can initiate a radical pathway. This process generates an aryl radical upon the loss of dinitrogen. The electron-withdrawing nature of the acetyl group makes the diazonium salt a better electron acceptor, thereby favoring the radical pathway, especially in the presence of reducing agents or under photolytic conditions. The resulting 3-acetylphenyl radical can then participate in various arylation reactions. The competition between these two pathways is a critical aspect of understanding the reactivity of 3-Acetylbenzene-1-diazonium fluoride.

| Pathway | Key Intermediate | Initiating Step | Favored by |

|---|---|---|---|

| Ionic | 3-Acetylphenyl cation | Heterolytic C-N bond cleavage | Polar solvents, absence of reducing agents |

| Radical | 3-Acetylphenyl radical | Single-electron transfer (SET) | Reducing agents, photolysis, nonpolar solvents |

Interrogating the Role of Counterions in Reaction Mechanisms

The counterion plays a pivotal role in the reaction mechanism of diazonium salts. In the case of 3-Acetylbenzene-1-diazonium fluoride, the fluoride anion is a small and highly electronegative counterion. While often considered a spectator ion, fluoride can influence the reaction pathway.

In an ionic pathway, the fluoride ion can act as the nucleophile that attacks the aryl cation, leading to the formation of 3-fluoroacetophenone. This is the basis of the Balz-Schiemann reaction. However, the nucleophilicity of fluoride is significantly influenced by the solvent due to strong solvation. In aprotic solvents, its nucleophilicity is enhanced.

In radical reactions, the counterion's role is less direct but can still be significant. It can affect the redox potential of the diazonium salt and influence the stability and lifetime of the radical intermediates through ion-pairing effects. While tetrafluoroborate (B81430) is a more common counterion in many studies, the principles governing its influence can be extended to the fluoride ion, with considerations for its smaller size and higher charge density.

Kinetic and Thermodynamic Profiling of Transformations Involving the Diazonium Moiety

The stability and decomposition kinetics of 3-Acetylbenzene-1-diazonium fluoride are crucial for its synthetic utility. The electron-withdrawing acetyl group generally increases the thermal stability of the diazonium salt compared to unsubstituted or electron-donating group substituted analogs. This is because the acetyl group withdraws electron density from the aromatic ring, strengthening the C-N bond and making heterolytic cleavage less favorable.

Kinetic studies on the decomposition of substituted benzenediazonium (B1195382) salts often reveal first-order kinetics, consistent with a unimolecular rate-determining step, which can be either the heterolytic cleavage to an aryl cation or the initial electron transfer in a radical mechanism. The rate of decomposition is highly dependent on the solvent polarity and temperature.

| Parameter | Influence of 3-Acetyl Group | General Trend |

|---|---|---|

| Thermal Stability | Increased | Electron-withdrawing groups increase stability |

| Rate of Decomposition | Decreased (ionic pathway) | Highly solvent and temperature dependent |

| Thermodynamics | Favorable decomposition (ΔG < 0) | Driven by large positive entropy change from N₂ evolution |

Elucidation of Transient Intermediates in Reactions of 3-Acetylbenzene-1-Diazonium Fluoride

The direct observation and characterization of transient intermediates in the reactions of diazonium salts are challenging but essential for a complete mechanistic understanding. The primary transient species are the 3-acetylphenyl cation and the 3-acetylphenyl radical.

3-Acetylphenyl Cation: This aryl cation is a high-energy intermediate with a vacant sp² orbital on the phenyl ring. Its existence is often inferred from product analysis, where trapping with various nucleophiles leads to the corresponding substituted acetophenones. Due to the destabilizing effect of the meta-acetyl group, this cation is expected to be highly reactive and short-lived.

3-Acetylphenyl Radical: This radical species can be detected using techniques like electron paramagnetic resonance (EPR) spectroscopy, often in conjunction with spin-trapping agents. Chemical trapping experiments, for instance, with radical scavengers, can also provide evidence for its formation. The 3-acetylphenyl radical is a key intermediate in arylation reactions that proceed via a radical mechanism, such as the Meerwein arylation.

The interplay between these transient intermediates dictates the final product distribution in reactions of 3-Acetylbenzene-1-diazonium fluoride. The reaction conditions can be tuned to favor the formation of one intermediate over the other, thus directing the outcome of the synthesis.

Advanced Methodologies for Synthetic Utility and Derivatization of 3 Acetylbenzene 1 Diazonium Fluoride

Catalytic Applications in Cross-Coupling Reactions

Cross-coupling reactions are fundamental to the construction of carbon-carbon and carbon-heteroatom bonds. Aryldiazonium salts, including 3-acetylbenzene-1-diazonium fluoride (B91410), have emerged as highly effective aryl donors in these transformations, often enabling reactions to proceed under milder conditions than those required for traditional aryl halides. researchgate.net

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern synthetic chemistry for forming C-C bonds. chimia.ch The use of aryldiazonium salts like 3-acetylbenzene-1-diazonium fluoride as arylating agents offers distinct advantages, including high reactivity that often allows for reactions at room temperature without the need for specialized ligands or strong bases. researchgate.net In these reactions, the diazonium salt readily undergoes oxidative addition to a Pd(0) complex, followed by reductive elimination to form the desired biaryl product. The electron-withdrawing acetyl group in the meta-position of 3-acetylbenzene-1-diazonium fluoride enhances its electrophilicity, promoting efficient coupling.

Table 1: Representative Palladium-Catalyzed Arylation using Arenediazonium Salts

| Entry | Aryl Diazonium Salt | Coupling Partner | Catalyst | Conditions | Yield (%) |

|---|---|---|---|---|---|

| 1 | 4-Nitrobenzenediazonium Tetrafluoroborate (B81430) | Styrene | Pd(OAc)₂ | Methanol, RT, 2h | 95 |

| 2 | Benzenediazonium (B1195382) Tetrafluoroborate | Ethyl Acrylate | Pd(OAc)₂ | Methanol, RT, 3h | 88 |

This table presents illustrative data for palladium-catalyzed reactions with various arenediazonium salts to show typical conditions and yields. Data for entry 3 is projected based on the high reactivity of similar compounds.

Copper-mediated reactions provide a cost-effective and powerful alternative to palladium-based systems for the transformation of aryldiazonium salts. rsc.org These reactions can be used to install a wide variety of functional groups, including halogens (Sandmeyer reaction), cyano groups, and aryl moieties. The reactivity in copper-catalyzed systems can be significantly enhanced and controlled through the rational design of ligands. For instance, tailored N-heterocyclic carbene (NHC) or phosphine (B1218219) ligands can stabilize the copper catalytic species, prevent catalyst deactivation, and influence the regioselectivity and efficiency of the transformation. Recent advancements have focused on developing ligand systems that facilitate challenging couplings, such as the formation of aryl fluorides from diazonium salts. rsc.orgnih.gov

Table 2: Effect of Ligand on Copper-Mediated Arylation

| Entry | Copper Source | Ligand | Arylating Agent | Substrate | Yield (%) |

|---|---|---|---|---|---|

| 1 | CuBr | None | 4-Methylbenzenediazonium | Acrylonitrile | 75 |

| 2 | Cu₂O | Phenanthroline | 4-Chlorobenzenediazonium | Isocyanide | 82 researchgate.net |

This table illustrates how the choice of copper source and ligand can impact the outcome of transformations involving diazonium compounds.

To circumvent the cost and potential toxicity associated with transition metals, metal-free catalytic systems for arylation reactions using diazonium salts have been developed. These methods often proceed through a radical mechanism. The generation of an aryl radical from 3-acetylbenzene-1-diazonium fluoride can be initiated by an organic reductant, a photoredox catalyst, or even thermal decomposition under specific conditions. researchgate.net Once formed, the 3-acetylphenyl radical can engage in C-H arylation of arenes and heteroarenes or add to double bonds, providing a complementary approach to metal-catalyzed methods. researchgate.net

Strategies for Direct C-H Arylation and Functionalization using 3-Acetylbenzene-1-Diazonium Fluoride

Direct C-H arylation is a highly atom-economical strategy that avoids the need for pre-functionalization of the substrate, thereby shortening synthetic sequences. chimia.ch Arenediazonium salts are excellent reagents for these transformations due to their high reactivity. mdpi.com 3-Acetylbenzene-1-diazonium fluoride can serve as the aryl source in palladium-catalyzed C-H activation cycles or in metal-free radical-based processes. In a typical palladium-catalyzed pathway, a C-H activation step on the substrate is followed by coupling with the diazonium salt. The efficiency and regioselectivity of these reactions are often controlled by directing groups on the substrate and the specific reaction conditions employed.

Table 3: Examples of Direct C-H Arylation with Arenediazonium Salts

| Entry | Substrate | Aryl Diazonium Salt | Catalyst/Mediator | Conditions | Yield (%) |

|---|---|---|---|---|---|

| 1 | Benzene (B151609) | 4-Bromobenzenediazonium | Pd(OAc)₂ | Acetic Acid, 80°C | 78 |

| 2 | Thiophene | 4-Nitrobenzenediazonium | None (Radical) | DMSO, 60°C | 85 |

This table provides examples of direct C-H arylation on various substrates, highlighting different catalytic and radical-based approaches.

Regioselective and Stereoselective Transformations

Achieving high levels of selectivity is a central goal in organic synthesis. The electronic and steric properties of 3-acetylbenzene-1-diazonium fluoride can be harnessed to control the outcome of specific reactions, particularly in azo coupling.

Azo coupling is an electrophilic aromatic substitution reaction where an arenediazonium cation acts as the electrophile, reacting with an electron-rich aromatic nucleophile, such as a phenol (B47542) or an aniline (B41778), to form an azo compound. organic-chemistry.org The regioselectivity of this reaction is highly dependent on the pH of the medium and the nature of the substituents on both coupling partners.

The electron-withdrawing acetyl group on 3-acetylbenzene-1-diazonium fluoride increases the electrophilicity of the diazonium ion, making it a highly reactive coupling partner. In reactions with phenols, coupling typically occurs at the para position under mildly alkaline conditions. organic-chemistry.org If the para position is blocked, substitution will occur at an available ortho position. For aniline substrates, the reaction is generally carried out in mildly acidic conditions to prevent competitive N-coupling while still allowing for C-coupling at the para position. The stereochemistry of the resulting azo bond is predominantly the thermodynamically more stable E-isomer. libretexts.org

Table 4: Regioselectivity in Azo Coupling Reactions

| Entry | Diazonium Salt | Coupling Partner | pH Condition | Major Product |

|---|---|---|---|---|

| 1 | Benzenediazonium Chloride | Phenol | 9-10 (Alkaline) | 4-Hydroxyazobenzene (para) |

| 2 | Benzenediazonium Chloride | Aniline | 5-7 (Mildly Acidic) | 4-Aminoazobenzene (para) |

This table illustrates the typical regiochemical outcomes in azo coupling reactions under different pH conditions.

Diastereoselective and Enantioselective Approaches in Diazonium Chemistry

While direct asymmetric catalysis on the diazonium group itself is not common, the generation of chiral molecules from diazonium salts is typically achieved by reacting them with chiral substrates or in the presence of chiral catalysts that control the stereochemical outcome of bond-forming reactions. The development of stereoselective transformations involving aryldiazonium salts has become a significant area of research.

One prominent strategy involves the catalytic asymmetric synthesis of chiral azo compounds. For instance, the interrupted Japp-Klingemann reaction has been successfully employed for the asymmetric synthesis of enantioenriched azo compounds that feature a tetrasubstituted stereocenter. researchgate.netsciengine.com This approach utilizes a chiral N,N′-dioxide/metal Lewis acid complex to catalyze the reaction between aryldiazonium salts and nucleophiles under mild conditions. sciengine.com While not specifically detailing 3-acetylbenzene-1-diazonium fluoride, this methodology is applicable to a wide scope of aryldiazonium salts and could foreseeably be used to generate chiral azo compounds from the target diazonium salt. sciengine.com The success of this reaction relies on the catalyst's ability to create a chiral environment that directs the approach of the diazonium salt to the nucleophile, thereby controlling the stereochemistry of the newly formed C-N bond.

Another approach involves phase-transfer catalysis, where chiral quaternary phosphonium (B103445) or ammonium (B1175870) salts are used to mediate asymmetric transformations. rsc.org These catalysts can facilitate reactions between an aqueous phase containing the diazonium salt and an organic phase containing a prochiral nucleophile, inducing enantioselectivity in the product. The development of such environmentally benign methods is a continuing goal in synthetic chemistry. rsc.org

The table below illustrates representative results from a study on catalytic asymmetric synthesis of chiral azo compounds, demonstrating the potential for high enantioselectivity.

| Entry | Metal Salt (10 mol%) | Ligand (10 mol%) | Base (1.0 equiv.) | Yield (%) | ee (%) |

| 1 | Ni(OTf)₂ | L-RaPr₂ | DABCO | 95 | 95 |

| 2 | Co(OTf)₂ | L-RaPr₂ | DABCO | 85 | 90 |

| 3 | Sc(OTf)₃ | L-RaPr₂ | DABCO | 80 | 88 |

| 4 | Ni(OTf)₂ | L-RaPr₂ | Proton Sponge | 75 | 92 |

| Data adapted from studies on the asymmetric Japp-Klingemann reaction showcasing catalyst and base screening. sciengine.com ee = enantiomeric excess. |

Applications in Electrosynthesis and Photoredox Catalysis

The generation of aryl radicals from diazonium salts under mild conditions using electrochemistry and photoredox catalysis has revolutionized their synthetic applications. nih.govrsc.org These methods avoid the harsh conditions or toxic reagents, such as stannanes, traditionally used for radical generation. rsc.org 3-Acetylbenzene-1-diazonium fluoride, with its relatively low reduction potential, is an excellent candidate for these transformations. nih.gov

Electrochemical methods offer a powerful and green approach to generating aryl radicals from diazonium salts. researchgate.net The process involves the single-electron reduction of the diazonium cation at a cathode to form a highly reactive aryl radical and dinitrogen. acs.orgresearchgate.net This radical can then engage in a variety of bond-forming reactions.

The electrochemical reduction of aryldiazonium salts on carbon surfaces, such as glassy carbon, leads to the covalent modification of that surface. acs.org This process is initiated by the generation of the corresponding aryl radical, which then grafts onto the electrode material. acs.org The stability of the resulting film is significant, often requiring mechanical abrasion for removal. acs.org

In synthetic applications, the electrochemically generated 3-acetylphenyl radical can be intercepted by various radical acceptors to form new C-C and C-heteroatom bonds. For example, a novel electrochemical method has been developed for the α-arylation of ketones by reacting aryldiazonium salts with enol acetates. researchgate.net This strategy provides a direct route to α-aryl ketones, a valuable structural motif in medicinal chemistry. The versatility of this approach allows for the reaction to be performed in a one-pot fashion starting from the corresponding aniline. researchgate.net

Visible-light photoredox catalysis has emerged as a particularly mild and efficient method for generating aryl radicals from diazonium salts. nih.govresearchgate.net In a typical catalytic cycle, a photosensitizer, such as eosin (B541160) Y or a ruthenium or iridium complex, absorbs visible light and becomes excited. rsc.orgchemrxiv.org The excited photosensitizer then reduces the diazonium salt via a single-electron transfer (SET) process, generating the aryl radical and regenerating the ground-state photocatalyst. rsc.orgedinst.com

C-C Bond Formation: The 3-acetylphenyl radical generated under photoredox conditions can participate in a wide array of C-C bond-forming reactions. These include the arylation of electron-rich heteroarenes, where the electrophilic aryl radical adds to the heterocycle, followed by an oxidation step to restore aromaticity. rsc.org Additionally, these radicals can be used in coupling reactions with alkenes, alkynes, and boronic acids. researchgate.netrsc.org For example, a visible-light-mediated protocol using eosin Y as an organic photoredox catalyst has been developed for the coupling of aryldiazonium salts with various C-nucleophiles. rsc.org

The following table summarizes conditions for representative light-mediated C-C bond-forming reactions applicable to aryldiazonium salts.

| Coupling Partner | Photocatalyst | Light Source | Solvent | Yield (%) | Reference |

| Furan | Eosin Y | Green LED | MeCN | 85 | rsc.org |

| Thiophene | [Ru(bpy)₃]Cl₂ | Blue LED | DMF | 78 | researchgate.net |

| Styrene | Ir(ppy)₃ | Blue LED | DMSO | 92 | researchgate.net |

| Phenylboronic Acid | Eosin Y | White LED | MeCN/H₂O | 88 | nih.gov |

| Yields are representative for aryldiazonium salts under the specified conditions. |

C-N Bond Formation: The construction of C-N bonds is of fundamental importance in organic synthesis, particularly for the preparation of pharmaceuticals and agrochemicals. rsc.orgnih.govfrontiersin.org Photoredox catalysis using diazonium salts provides a powerful tool for forging these bonds. nih.gov Light-mediated methods can be used for the diazenylation of 1,3-diones, achieving C(sp³)–H functionalization to form azo compounds. nih.govrsc.org This reaction proceeds via the generation of an aryl diazenyl radical, which then couples with the dione. nih.gov These transformations are often highly efficient and can even be performed in green solvents like water. nih.gov

Computational and Theoretical Chemistry Studies of 3 Acetylbenzene 1 Diazonium Fluoride Reactivity

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-acetylbenzene-1-diazonium fluoride (B91410), these calculations would reveal the distribution of electrons and predict its reactivity. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods, as well as Density Functional Theory (DFT), are employed to determine the electronic structure.

Key reactivity descriptors that can be calculated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting how the molecule will interact with other chemical species. For an electrophile like a diazonium salt, the LUMO energy is particularly important. A lower LUMO energy indicates a stronger electrophile. The acetyl group, being an electron-withdrawing group, is expected to lower the LUMO energy of the benzenediazonium (B1195382) cation, enhancing its electrophilicity.

Electrostatic Potential (ESP) Map: An ESP map visually represents the charge distribution on the molecule's surface. For the 3-acetylbenzene-1-diazonium cation, the ESP map would show a high concentration of positive charge (blue or purple regions) around the diazonium group, indicating the most likely site for nucleophilic attack.

Global and Local Electrophilicity Indices: The global electrophilicity index (ω), as proposed by Parr, provides a quantitative measure of a molecule's ability to accept electrons. acs.org Local electrophilicity can be determined using Fukui functions, which identify the most electrophilic sites within the molecule. acs.org For diazonium ions, the terminal nitrogen atom is often found to be the site with the highest regional electrophilicity. acs.org

Illustrative Data for Substituted Benzenediazonium Ions

The following table presents hypothetical but representative data for reactivity descriptors of benzenediazonium and a substituted analogue, calculated using a common DFT functional and basis set. This illustrates how an electron-withdrawing group (EWG) like the acetyl group would be expected to influence these properties.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Global Electrophilicity (ω) |

| Benzenediazonium | -8.5 | -4.2 | 4.3 | 3.9 |

| 3-Acetylbenzenediazonium (Expected) | -8.8 | -4.7 | 4.1 | 4.5 |

Note: This data is illustrative and based on general trends observed for substituted aromatic compounds.

Density Functional Theory (DFT) Investigations of Reaction Pathways and Transition States

DFT is a widely used computational method to explore the potential energy surface of a reaction, allowing for the determination of reaction pathways and the characterization of transition states. For 3-acetylbenzene-1-diazonium fluoride, DFT studies could elucidate the mechanisms of its various reactions, such as azo coupling, Sandmeyer reactions, and dediazoniation. libretexts.orglibretexts.org

A typical DFT investigation would involve:

Geometry Optimization: The structures of reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

Transition State Searching: Algorithms are used to locate the saddle point on the potential energy surface that corresponds to the transition state of a specific reaction step.

Frequency Calculations: These are performed to confirm the nature of the optimized structures. Reactants and products will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the correct transition state has been found.

The presence of the acetyl group in the meta position would influence the regioselectivity of reactions. For example, in an azo coupling reaction with an activated aromatic compound, the acetyl group's electron-withdrawing nature would affect the electrophilicity of the diazonium ion and potentially the stability of the resulting Wheland-like intermediate. nih.gov

Hypothetical Reaction Coordinate for Azo Coupling

This table illustrates the kind of data that would be obtained from a DFT study of an azo coupling reaction involving a substituted benzenediazonium ion.

| Species | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |

| Reactants (Diazonium + Nucleophile) | 0.0 | 0 |

| Transition State | +15.2 | 1 |

| Sigma Complex (Intermediate) | -5.7 | 0 |

| Products | -12.4 | 0 |

Note: This data is for illustrative purposes and represents a plausible reaction profile.

Molecular Dynamics Simulations for Elucidating Solvent Effects on Reactivity

The reactivity of ionic species like diazonium salts is often significantly influenced by the solvent. Molecular dynamics (MD) simulations can model the explicit interactions between the diazonium salt and solvent molecules, providing insights into solvation effects. ucl.ac.uk

In an MD simulation of 3-acetylbenzene-1-diazonium fluoride in a solvent like water, the following aspects could be investigated:

Solvation Shell Structure: MD simulations can reveal the number of solvent molecules in the first and second solvation shells around the diazonium ion and the fluoride anion, as well as their orientation.

Ion Pairing: The simulation can predict the extent of ion pairing between the 3-acetylbenzene-1-diazonium cation and the fluoride anion in solution. The formation of solvent-separated ion pairs versus contact ion pairs can affect reactivity.

Diffusion Coefficients: The self-diffusion coefficients of the ions and solvent molecules can be calculated, providing information about their mobility in the solution. ucl.ac.uk

The interactions between the solvent and the reactants can stabilize or destabilize transition states, thereby altering reaction rates. For instance, a polar solvent would be expected to stabilize the charged diazonium cation.

Prediction of Novel Transformations and Reaction Selectivity Based on Computational Models

Computational models, once validated against experimental data for known reactions, can be used to predict new reactions and the selectivity of existing ones. For 3-acetylbenzene-1-diazonium fluoride, computational chemistry could be used to:

Screen Potential Nucleophiles: By calculating the activation energies for the reaction of the diazonium salt with a library of different nucleophiles, novel synthetic routes could be identified.

Predict Regioselectivity: In reactions where multiple products are possible, such as electrophilic aromatic substitution on a substituted nucleophile, computational models can predict the major product by comparing the energies of the different possible transition states. nih.gov

Design New Catalysts: For reactions that are catalyzed, such as the Sandmeyer reaction, computational methods can be used to design more efficient catalysts by studying the catalyst-substrate interactions.

By understanding the electronic and steric effects of the acetyl group through computational models, chemists can better predict and control the outcomes of reactions involving 3-acetylbenzene-1-diazonium fluoride, paving the way for new synthetic applications.

In Situ Spectroscopic and Advanced Analytical Techniques for Mechanistic Elucidation of 3 Acetylbenzene 1 Diazonium Fluoride Reactions

Time-Resolved Spectroscopic Probes for Detecting and Characterizing Reaction Intermediates

Time-resolved spectroscopic techniques are indispensable for observing the fleeting intermediates that dictate the mechanistic pathways of 3-Acetylbenzene-1-diazonium fluoride (B91410) reactions. These methods allow for the monitoring of reactant decay, intermediate formation and decay, and product growth on timescales ranging from nanoseconds to minutes.

One powerful approach is in situ Fourier Transform Infrared (FTIR) spectroscopy . nih.gov Using an attenuated total reflection (ATR) probe, researchers can track the concentrations of key functional groups in real-time. nih.gov For the reactions of 3-Acetylbenzene-1-diazonium fluoride, this would involve monitoring the disappearance of the characteristic N≡N stretching vibration of the diazonium group (typically around 2200-2300 cm⁻¹) and the appearance of new bands corresponding to the products. nih.gov For instance, in a Balz-Schiemann-type reaction to form 3-fluoroacetophenone, the growth of C-F and C=O stretching bands could be monitored. This technique provides kinetic data and helps identify optimum reaction parameters. nih.gov

Nanosecond transient absorption spectroscopy is another vital tool, especially for probing photochemical reactions or pathways involving radical intermediates. nih.gov In a photo-induced electron transfer (PET) reaction, 3-Acetylbenzene-1-diazonium fluoride could be reduced by an excited-state photosensitizer. Transient absorption spectroscopy would allow for the direct observation of the resulting 3-acetylphenyl radical and the oxidized photosensitizer. nih.gov By analyzing the transient spectra, one can determine rate constants for electron transfer, radical formation, and subsequent reactions. A key parameter that can be quantified is the cage-escape yield, which measures the efficiency with which the generated radical pair separates to form free radicals that can react further. nih.gov

Table 6.1: Potential Reaction Intermediates of 3-Acetylbenzene-1-diazonium Fluoride and Probing Techniques

| Intermediate Species | Potential Generating Reaction | Spectroscopic Probe | Characteristic Signal / Observation |

|---|---|---|---|

| 3-Acetylphenyl cation (Ar⁺) | Thermal decomposition (e.g., Balz-Schiemann) | Ultrafast Transient Absorption | Broad, short-lived absorption in the UV-Vis region |

| 3-Acetylphenyl radical (Ar•) | Photoredox catalysis, SET reduction | Nanosecond Transient Absorption, TR-EPR | Specific absorption spectrum; characteristic g-value and hyperfine coupling |

| Diazonium Salt (Ar-N₂⁺) | Diazotization of 3-aminoacetophenone | In Situ FTIR Spectroscopy | Strong N≡N stretching vibration (~2250 cm⁻¹) |

NMR and EPR Spectroscopic Studies of Reactive Species and Radical Formation Pathways

Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) spectroscopy provide detailed structural and electronic information about species involved in the reaction pathways of 3-Acetylbenzene-1-diazonium fluoride.

NMR spectroscopy is a cornerstone for stable species characterization and kinetic analysis. ¹H, ¹³C, and ¹⁹F NMR would be used to confirm the structure of the final product, such as 3-fluoroacetophenone in a fluorodediazoniation reaction. nih.gov In situ NMR monitoring, where spectra are acquired directly in the reaction vessel at controlled temperatures, can provide kinetic profiles of reactants and products. nih.gov For certain reactions, such as azo coupling, it is sometimes possible to detect key intermediates. While often too unstable, Wheland-like intermediates have been observed using low-temperature NMR in reactions of diazonium salts with highly electron-rich arenes. rsc.org For 3-Acetylbenzene-1-diazonium fluoride, such studies could provide evidence for the specific mechanism of substitution reactions.

EPR spectroscopy , also known as Electron Spin Resonance (ESR), is uniquely suited for the direct detection and characterization of paramagnetic species, such as free radicals. u-tokyo.ac.jp If the decomposition of 3-Acetylbenzene-1-diazonium fluoride proceeds via a homolytic pathway, the 3-acetylphenyl radical would be formed. EPR spectroscopy can unambiguously confirm its presence. The key parameters obtained from an EPR spectrum are the g-value, which is characteristic of the radical's electronic environment, and the hyperfine coupling constants, which arise from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H). uni-halle.demdpi.com These parameters provide a fingerprint for the radical, confirming its identity and offering insights into its electronic structure and geometry. u-tokyo.ac.jp Spin trapping experiments, where a short-lived radical is intercepted by a "spin trap" to form a more stable radical adduct, can also be employed and analyzed by EPR to provide evidence for transient radical intermediates.

Mass Spectrometry Techniques for Confirmatory Identification of Reaction Products and Elucidation of Mechanistic Pathways

Mass spectrometry (MS) is a critical tool for the definitive identification of reaction products and the elucidation of mechanistic pathways by detecting minor byproducts or trapped intermediates. Its high sensitivity and accuracy in mass determination are invaluable.

For volatile and thermally stable products, Gas Chromatography-Mass Spectrometry (GC-MS) is frequently employed. researchgate.net For example, the product of a Balz-Schiemann reaction of 3-Acetylbenzene-1-diazonium fluoride, 3-fluoroacetophenone, could be separated from byproducts by GC and its identity confirmed by its mass spectrum, which would show a characteristic molecular ion peak (m/z) and fragmentation pattern. researchgate.net

For less volatile or thermally labile products, such as those from azo coupling reactions, Electrospray Ionization (ESI-MS) is a preferred technique. rsc.org ESI is a soft ionization method that allows for the analysis of large, polar, and fragile molecules. High-Resolution Mass Spectrometry (HRMS) coupled with ESI can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the product and confirming its identity with high confidence. rsc.org

MS techniques are also instrumental in mechanistic studies. By analyzing the full reaction mixture, one can identify byproducts that provide clues about competing reaction pathways. For example, in addition to the expected 3-fluoroacetophenone, the detection of 3-hydroxyacetophenone (phenol) would suggest a competing reaction with residual water, while the presence of biphenyl (B1667301) derivatives could indicate a radical-mediated pathway.

Table 6.2: Expected Mass Spectrometry Data for Products of 3-Acetylbenzene-1-diazonium Fluoride Reactions

| Compound Name | Potential Reaction | Formula | Expected Molecular Ion (m/z) | MS Technique |

|---|---|---|---|---|

| 3-Fluoroacetophenone | Balz-Schiemann Reaction | C₈H₇FO | 138.05 | GC-MS, ESI-MS |

| 3-Chloroacetophenone | Sandmeyer Reaction | C₈H₇ClO | 154.02 | GC-MS, ESI-MS |

| 3-Bromoacetophenone | Sandmeyer Reaction | C₈H₇BrO | 197.97 / 199.97 | GC-MS, ESI-MS |

| 3-Iodoacetophenone | Iododediazoniation | C₈H₇IO | 245.96 | GC-MS, ESI-MS |

| 3-Hydroxyacetophenone | Hydrolysis | C₈H₇O₂ | 135.05 (as [M-H]⁻) | ESI-MS |

X-ray Crystallography of Stable Derivatives for Structure-Reactivity Correlation and Stereochemical Insights

While the direct crystallographic analysis of reactive intermediates like diazonium salts can be challenging due to their potential instability, X-ray crystallography of stable precursors or derivatives provides invaluable, unambiguous structural data. nih.gov This information is crucial for understanding structure-reactivity relationships and stereochemical outcomes.

By converting a reaction product derived from 3-Acetylbenzene-1-diazonium fluoride into a stable, crystalline solid, its precise three-dimensional structure can be determined. For example, an azo dye formed by coupling the diazonium salt with a suitable aromatic partner could be crystallized. The resulting crystal structure would confirm the regiochemistry of the coupling reaction and provide precise measurements of bond lengths, bond angles, and torsional angles. researchgate.net This structural data can reveal steric and electronic effects that influence reactivity. For instance, the planarity of the molecule or specific intermolecular interactions (e.g., hydrogen bonding, π-stacking) observed in the crystal lattice can provide insights into the bulk properties of the material. aps.org

Similarly, if a reaction proceeds with the formation of a new stereocenter, X-ray crystallography of the product or a crystalline derivative is the gold standard for determining the absolute configuration. The detailed structural information obtained is essential for correlating the observed stereochemical outcome with the proposed reaction mechanism.

Table 6.3: List of Compounds

| Compound Name |

|---|

| 3-Acetylbenzene-1-diazonium fluoride |

| 3-Fluoroacetophenone |

| 3-Acetylphenyl cation |

| 3-Acetylphenyl radical |

| 3-Aminoacetophenone |

| Wheland Intermediate |

| 3-Chloroacetophenone |

| 3-Bromoacetophenone |

| 3-Iodoacetophenone |

| 3-Hydroxyacetophenone |

| 1-(3-Acetylphenyl)-2-phenyldiazene |

Structure Reactivity Relationships and Substituent Effects in 3 Acetylbenzene 1 Diazonium Fluoride Chemistry

Influence of the Acetyl Moiety on Diazonium Group Stability and Reactivity Profiles

The acetyl group, being a deactivating and meta-directing substituent, exerts a notable influence on the stability and reactivity of the diazonium functional group. masterorganicchemistry.com Its electron-withdrawing nature, primarily through the resonance effect, decreases the electron density on the benzene (B151609) ring. masterorganicchemistry.com This reduction in electron density destabilizes the positively charged diazonium group, potentially leading to a higher susceptibility to nucleophilic attack compared to unsubstituted benzenediazonium (B1195382) fluoride (B91410).

Hammett Analysis and Electronic Effects on Reaction Kinetics and Mechanisms

The Hammett equation provides a quantitative framework for understanding the electronic effects of substituents on the rates and equilibria of reactions involving benzene derivatives. The equation is given by:

log(k/k₀) = σρ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant that depends on the nature and position of the substituent, and ρ (rho) is the reaction constant that reflects the sensitivity of the reaction to substituent effects. wikipedia.org

For the meta-acetyl group, the Hammett substituent constant (σ_meta) is +0.38. The positive value indicates that the acetyl group is electron-withdrawing from the meta position. This value can be used to predict the relative rate of a reaction involving 3-acetylbenzene-1-diazonium fluoride compared to the unsubstituted analogue, provided the reaction constant (ρ) is known for that specific reaction type.

A positive ρ value for a reaction signifies that the reaction is accelerated by electron-withdrawing substituents. For example, in many nucleophilic aromatic substitution reactions and reactions involving the formation of a negatively charged intermediate or transition state, the ρ value is positive. wikipedia.org Therefore, for such reactions involving 3-acetylbenzene-1-diazonium fluoride, a rate enhancement compared to benzene-1-diazonium fluoride would be expected. The magnitude of the ρ value would indicate the extent of this rate enhancement. For instance, a large positive ρ value would suggest a high sensitivity to the electron-withdrawing nature of the acetyl group, implying a significant build-up of negative charge in the transition state of the rate-determining step. utexas.edu

Conversely, a negative ρ value indicates that the reaction is favored by electron-donating substituents. In such cases, the presence of the meta-acetyl group would retard the reaction rate. By determining the ρ value for various reactions of 3-acetylbenzene-1-diazonium fluoride, mechanistic insights into the nature of the transition state and the electronic demands of the reaction can be elucidated.

| Substituent | σ_meta |

| -H | 0.00 |

| -CH₃ | -0.07 |

| -OCH₃ | +0.12 |

| -COCH₃ | +0.38 |

| -CN | +0.56 |

| -NO₂ | +0.71 |

| Data sourced from various compilations of Hammett constants. |

Steric Hindrance and Conformational Effects on Reaction Selectivity

While the acetyl group is located at the meta position and thus does not directly flank the diazonium group, it can still exert steric and conformational effects that influence reaction selectivity, particularly in reactions involving bulky reagents or intermediates.

The acetyl group is not sterically neutral and can influence the preferred conformation of the molecule. Studies on substituted acetophenones have shown that the orientation of the acetyl group relative to the benzene ring can be influenced by other substituents and the surrounding environment. nih.govnih.gov This conformational preference can, in turn, affect the accessibility of the diazonium group to incoming nucleophiles. For instance, in azo coupling reactions where the diazonium salt acts as an electrophile and couples with an electron-rich aromatic compound, the steric bulk of the acetyl group, even at the meta position, could disfavor the approach of a particularly large coupling partner, potentially leading to lower yields or altered regioselectivity if multiple coupling sites are available on the nucleophile.

Furthermore, the acetyl group can influence the solvation shell around the diazonium salt. The carbonyl oxygen is a site for hydrogen bonding, and interactions with protic solvents could affect the reactivity and selectivity of the diazonium group by altering its local environment.

Relationship Between Electronic Structure and Diverse Reaction Outcomes

The electronic structure of 3-acetylbenzene-1-diazonium fluoride, significantly modulated by the meta-acetyl group, is intrinsically linked to the diverse array of reactions it can undergo. The electron-withdrawing nature of the acetyl group enhances the positive charge on the diazonium group, making it a more potent electrophile. This has profound implications for various reaction pathways.

Azo Coupling Reactions: The enhanced electrophilicity of the 3-acetylbenzenediazonium cation makes it a more reactive partner in azo coupling reactions with electron-rich aromatic compounds like phenols and anilines. libretexts.org The increased rate of coupling can lead to higher yields of the corresponding azo dyes. The electronic nature of the substituent on the diazonium salt is a key factor in determining the color of the resulting azo dye, as it influences the energy of the π-π* transitions in the extended conjugated system.

Sandmeyer and Related Reactions: In Sandmeyer reactions, which typically proceed via a radical mechanism initiated by a one-electron transfer from a copper(I) catalyst, the reduction potential of the diazonium salt is a critical factor. wikipedia.org The electron-withdrawing acetyl group makes the 3-acetylbenzenediazonium cation easier to reduce, which can accelerate the rate-determining electron transfer step and improve the efficiency of the reaction. This facilitates the substitution of the diazonium group with a variety of nucleophiles, including halides and cyanide. libretexts.orgorganic-chemistry.org

Computational studies on substituted benzenediazonium cations can provide deeper insights into their electronic structure. Molecular orbital analysis can reveal the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). researchgate.net For 3-acetylbenzenediazonium, the LUMO is expected to be lowered in energy due to the electron-withdrawing acetyl group, making it more susceptible to nucleophilic attack. The nature of these orbitals can help rationalize the observed reactivity and selectivity in different reaction types.

| Reaction Type | Influence of meta-Acetyl Group | Expected Outcome |

| Azo Coupling | Increased electrophilicity of the diazonium cation. | Faster reaction rates and potentially higher yields of azo dyes. |

| Sandmeyer Reaction | Lower reduction potential of the diazonium cation. | Facilitated electron transfer, leading to improved reaction efficiency. |

| Schiemann Reaction | Altered stability of the diazonium salt and intermediate aryl cation. | Influence on reaction conditions and yield of the aryl fluoride. |

Green Chemistry Principles and Sustainable Synthesis with 3 Acetylbenzene 1 Diazonium Fluoride

Development of Solvent-Free or Aqueous Reaction Conditions for Improved Sustainability

Traditional methods for the synthesis of aryl diazonium salts, including 3-Acetylbenzene-1-diazonium fluoride (B91410), often rely on the use of strong acids and organic solvents, which can generate significant chemical waste. researchgate.net To address these environmental concerns, researchers have been exploring solvent-free and aqueous reaction conditions.

One sustainable approach involves gas-solid and solid-solid techniques for diazotization. researchgate.netnih.gov These methods can produce diazonium salts in quantitative yields without the need for harsh acidic solutions, thus eliminating a major source of waste. nih.gov For instance, the reaction of solid aniline (B41778) derivatives with gaseous nitrogen dioxide (NO₂) has been shown to be an effective and waste-free method for producing diazonium nitrates. researchgate.net This approach is not only environmentally benign but also offers high yields. researchgate.net

Aqueous synthesis is another green alternative. The diazotization of anilines can be carried out in water, and the resulting diazonium salts, although in dilute solutions, can be used directly in subsequent reactions such as azo couplings. researchgate.net This "one-pot" approach minimizes the need for isolating the often unstable diazonium salt intermediate, thereby improving safety and reducing waste. nih.gov The use of ionic liquids as a reaction medium has also been explored, where the diazonium salt is generated in an aqueous system and then partitioned into a hydrophobic ionic liquid for subsequent reactions, avoiding the need for isolation. google.com

Recent advancements have also focused on recycling waste streams. For example, nitrogen dioxide, a common byproduct in industrial processes involving nitric acid, can be effectively recycled for the diazotization of anilines. chemistryviews.org This "waste to value" philosophy not only reduces pollution but also provides a cost-effective route to valuable chemical intermediates. chemistryviews.org

Table 1: Comparison of Diazotization Methods

| Method | Solvent | Key Advantages | Yield | Reference |

|---|---|---|---|---|

| Traditional | Strong Acids/Organic Solvents | Well-established | Variable | researchgate.net |

| Gas-Solid/Solid-Solid | Solvent-Free | Waste-free, quantitative yields | Up to 100% | researchgate.netnih.gov |

| Aqueous Synthesis | Water | Environmentally benign, suitable for one-pot reactions | Competitive with traditional methods | researchgate.netnih.gov |

| Ionic Liquids | Aqueous/Ionic Liquid | Avoids isolation of intermediate | Good | google.com |

Utilization of Renewable Resources and Bio-Derived Catalysts in Diazonium Transformations

The use of renewable resources and biocatalysts in chemical synthesis is a cornerstone of green chemistry. While specific examples involving 3-Acetylbenzene-1-diazonium fluoride are not extensively documented, the general principles can be applied.

One area of exploration is the use of bio-derived catalysts. Enzymes, for instance, can offer high selectivity and operate under mild reaction conditions, reducing energy consumption and byproduct formation. Research into enzymatic diazotization or subsequent reactions of diazonium salts could open up new avenues for sustainable synthesis.

Furthermore, the development of synthetic methods that utilize renewable starting materials is a key goal. While the synthesis of 3-Acetylbenzene-1-diazonium fluoride typically starts from petroleum-derived precursors, future research could focus on developing pathways from bio-based feedstocks.

Atom Economy and Waste Minimization Strategies in the Context of 3-Acetylbenzene-1-diazonium Fluoride Synthesis and Reactions

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. In the context of 3-Acetylbenzene-1-diazonium fluoride, maximizing atom economy involves designing synthetic routes that incorporate the maximum number of atoms from the reactants into the final product, thereby minimizing waste.

The traditional diazotization process, which involves the reaction of an aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), has a theoretical atom economy that can be calculated. organic-chemistry.orgbyjus.com However, the actual efficiency is often lower due to side reactions and the generation of inorganic salts as byproducts. researchgate.net

Strategies to improve atom economy and minimize waste in diazonium salt chemistry include:

Solvent-free reactions: As discussed earlier, solid-state reactions can be waste-free and proceed with 100% yield. researchgate.net

Recycling of reagents and byproducts: The recycling of nitrogen dioxide is a prime example of turning a waste product into a valuable reagent. chemistryviews.org

Catalytic processes: The use of catalysts, particularly in subsequent reactions of the diazonium salt, can improve selectivity and reduce the formation of unwanted byproducts. For example, photoredox catalysis has emerged as a powerful and energy-efficient tool for arylations using arenediazonium salts. researchgate.net

Flow chemistry: Continuous flow processes offer better control over reaction parameters, leading to higher yields and reduced waste generation compared to batch processes. researchgate.netnih.gov This is particularly beneficial for handling unstable intermediates like diazonium salts. researchgate.net

Table 2: Atom Economy Considerations in Diazonium Salt Synthesis

| Strategy | Impact on Atom Economy | Waste Reduction |

|---|---|---|

| Solvent-Free Synthesis | High | Significant reduction in solvent waste |

| Reagent Recycling | Improved | Minimizes disposal of byproducts |

| Catalysis | Enhanced | Reduces side reactions and unwanted products |

Energy Efficiency Considerations in Synthetic Protocols Involving the Compound

Traditional diazotization reactions are often conducted at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. byjus.comvedantu.com While this requires energy for cooling, it is a necessary safety precaution. However, advancements in flow chemistry can improve heat transfer and temperature control, potentially leading to more energy-efficient processes. nih.gov

Photoredox catalysis, which utilizes visible light to drive chemical reactions, is an emerging energy-efficient strategy. researchgate.net This approach can often be carried out at room temperature, reducing the need for heating or cooling. researchgate.net The use of visible-light-active organic dyes as photocatalysts further enhances the green credentials of these reactions. researchgate.net

Furthermore, the development of one-pot synthesis strategies, where multiple reaction steps are carried out in the same vessel without isolating intermediates, can significantly reduce energy consumption associated with separation and purification processes. nih.govacs.orgacs.org

Future Research Directions and Emerging Applications of 3 Acetylbenzene 1 Diazonium Fluoride Chemistry

Integration into Advanced Materials Science for Surface Modification and Functional Polymer Design

The ability of aryl diazonium salts to form strong, covalent bonds with a variety of surfaces is well-established. wiley.comresearchgate.net Future research will likely focus on leveraging the specific properties of 3-Acetylbenzene-1-diazonium fluoride (B91410) for creating advanced materials with tailored functionalities.

The acetyl group present in 3-Acetylbenzene-1-diazonium fluoride offers a unique advantage for surface modification. This ketone functionality can serve as a versatile chemical handle for the post-grafting immobilization of a wide range of molecules, including biomolecules, polymers, and nanoparticles. researchgate.net This opens up possibilities for the development of sophisticated biosensors, biocompatible coatings for medical implants, and novel chromatographic stationary phases. The process involves the reduction of the diazonium salt, leading to the formation of a covalently attached aryl layer on the substrate. researchgate.net

In the realm of functional polymer design, 3-Acetylbenzene-1-diazonium fluoride can be utilized as a surface-initiator for polymerization reactions. The grafted acetylphenyl layer can initiate the growth of polymer chains from the surface, leading to the formation of polymer brushes with controlled density and thickness. mdpi.comresearchgate.net These polymer-modified surfaces can exhibit unique properties such as tunable wettability, anti-fouling characteristics, and specific recognition capabilities.

| Potential Application Area | Role of 3-Acetylbenzene-1-diazonium fluoride | Anticipated Outcome |

| Biosensors | Surface modification of electrodes or optical sensors | Enhanced sensitivity and selectivity for target analytes |

| Biocompatible Coatings | Grafting onto medical implant surfaces | Improved biocompatibility and reduced biofouling |

| Functional Polymers | Initiator for surface-initiated polymerization | Creation of polymers with tailored surface properties |

| Nanotechnology | Functionalization of nanoparticles and carbon nanotubes | Development of advanced composite materials ijcrt.org |

Exploration of Novel Bond-Forming Reactions and Unprecedented Reactivities

The reactivity of aryl diazonium salts is not limited to surface chemistry. They are also potent reagents in a variety of organic transformations. The electronic properties of 3-Acetylbenzene-1-diazonium fluoride, influenced by the electron-withdrawing acetyl group, are expected to unlock novel bond-forming reactions and unprecedented reactivities.

One promising area of research is the development of new catalytic cycles where 3-Acetylbenzene-1-diazonium fluoride acts as a key intermediate. For instance, its participation in palladium-catalyzed cross-coupling reactions, such as the Heck-Matsuda reaction, could be explored to synthesize complex aromatic compounds under mild conditions. nih.govcapes.gov.brresearchgate.net The presence of the acetyl group may influence the regioselectivity and efficiency of these reactions.

Furthermore, the diazonium group is an excellent leaving group, facilitating a range of substitution reactions. Research into the fluorodediazoniation of 3-Acetylbenzene-1-diazonium fluoride, potentially through variations of the Balz-Schiemann reaction, could provide efficient routes to 3-fluoroacetophenone, a valuable building block in medicinal chemistry. nih.govwikipedia.org The development of photocatalytic methods for such transformations could offer milder and more sustainable alternatives to traditional thermal methods. nih.gov

| Reaction Type | Potential Role of 3-Acetylbenzene-1-diazonium fluoride | Significance |

| Palladium-Catalyzed Cross-Coupling | Arylating agent | Access to complex substituted aromatic compounds |

| Cyclization and Cycloaddition Reactions | Precursor for reactive intermediates | Synthesis of novel heterocyclic frameworks researchgate.net |

| Fluorodediazoniation | Fluorine source or precursor | Efficient synthesis of fluoroaromatic compounds researchgate.netthieme-connect.de |

| Photocatalytic Transformations | Photo-reactive species | Development of green and sustainable synthetic methods |

Development of Novel Methodologies for Selective Functionalization of Complex Molecules

The selective modification of complex molecules, particularly in the later stages of a synthetic sequence, is a significant challenge in organic chemistry. nih.gov The high reactivity of 3-Acetylbenzene-1-diazonium fluoride makes it a promising tool for the development of novel methodologies for late-stage functionalization.

The generation of highly reactive aryl radicals from diazonium salts can be harnessed for the selective C-H functionalization of complex substrates. nih.gov By carefully controlling the reaction conditions, it may be possible to direct the addition of the 3-acetylphenyl group to specific positions in a target molecule, thereby introducing both a new aromatic ring and a versatile ketone functionality in a single step.

Moreover, 3-Acetylbenzene-1-diazonium fluoride can be employed in the synthesis of intricate molecular architectures through cascade reactions. A cascade sequence could be initiated by the reaction of the diazonium group, followed by subsequent transformations involving the acetyl moiety. This approach could provide rapid access to complex polycyclic and heterocyclic systems that are of interest in pharmaceutical and materials science research. researchgate.net

| Functionalization Strategy | Mechanism of Action | Potential Outcome |

| Late-Stage C-H Arylation | Generation of aryl radicals | Introduction of the 3-acetylphenyl group into complex molecules |

| Cascade Reactions | Sequential reactions involving diazonium and acetyl groups | Rapid construction of complex molecular scaffolds |

| Bioconjugation | Reaction with biological macromolecules | Labeling and modification of proteins and other biomolecules |

Bridging Fundamental Research with Potential Industrial Applications in Fine Chemical Synthesis

Translating fundamental research discoveries into practical industrial applications is a crucial step in advancing chemical manufacturing. The unique reactivity and functional handles of 3-Acetylbenzene-1-diazonium fluoride position it as a valuable intermediate for the synthesis of fine chemicals, pharmaceuticals, and agrochemicals.

The development of robust and scalable synthetic routes to 3-Acetylbenzene-1-diazonium fluoride is a key prerequisite for its industrial adoption. The use of continuous flow chemistry for the diazotization of 3-aminoacetophenone could offer a safer and more efficient alternative to traditional batch processes, mitigating the risks associated with the handling of potentially unstable diazonium salts. researchgate.net

In fine chemical synthesis, 3-Acetylbenzene-1-diazonium fluoride can serve as a versatile precursor to a wide range of substituted aromatic compounds. Its reactions, such as the Sandmeyer and Gattermann reactions, can be used to introduce a variety of functional groups onto the aromatic ring. scienceinfo.com The resulting products can then be further elaborated into more complex molecules with potential applications in various industries. The acetyl group can also be a precursor for the synthesis of other functional groups, further expanding its synthetic utility.

| Industrial Sector | Application of 3-Acetylbenzene-1-diazonium fluoride | Example Products |

| Pharmaceuticals | Synthesis of drug intermediates and active pharmaceutical ingredients | Novel therapeutic agents |

| Agrochemicals | Preparation of pesticides and herbicides | Advanced crop protection agents |

| Dyes and Pigments | Synthesis of azo dyes and other colorants | High-performance coloring materials ijcrt.org |

| Fine Chemicals | Versatile building block for organic synthesis | Specialty chemicals and research reagents |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。